molecular formula C₁₀H₂₀N₂O₃ B1141776 tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate CAS No. 1009335-43-6

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1141776
CAS No.: 1009335-43-6
M. Wt: 216.28
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Description

Structural Elucidation

Molecular Architecture and Stereochemical Configuration

The compound consists of a pyrrolidine ring substituted at the 3- and 5-positions with a tert-butyl carbamate group and a hydroxymethyl group, respectively. The stereochemistry at carbons 3 and 5 is rigorously defined as (3R,5R), with the carbamate group attached to the nitrogen atom of the pyrrolidine ring.

Property Value
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Key Functional Groups Tert-butyl carbamate, hydroxymethyl

The tert-butyl carbamate moiety serves as a protective group for the primary amine, while the hydroxymethyl substituent at C5 introduces hydrophilic character. This structural combination confers both steric bulk and opportunities for hydrogen bonding, as seen in related proline derivatives.

Conformational Analysis of Pyrrolidine Ring Systems

The pyrrolidine ring adopts puckered conformations influenced by steric and electronic factors. In this compound, the (3R,5R) configuration positions the carbamate and hydroxymethyl groups in a pseudoequatorial arrangement, favoring a specific pucker mode.

Hydrogen Bonding Networks and Intramolecular Interactions

The hydroxymethyl group at C5 enables intramolecular hydrogen bonding with the carbamate carbonyl oxygen. This interaction stabilizes the molecule and restricts conformational flexibility.

Interaction Donor Acceptor Distance
Intramolecular H-Bond -OH (C5) C=O (Carbamate) ~2.8–3.0 Å
Key Observations
  • Directionality : The hydroxymethyl group’s -OH acts as a hydrogen bond donor, while the carbamate’s carbonyl oxygen serves as the acceptor.
  • Solvent Effects : In polar solvents, this intramolecular H-bond competes with intermolecular interactions, potentially altering the compound’s preferred conformation.

In contrast, N-Boc-L-prolinol lacks a carbamate carbonyl for H-bonding, relying instead on weaker interactions between the hydroxymethyl -OH and pyrrolidine NH.

Comparative Analysis with Related Proline Derivatives

The compound’s structural and conformational properties are contextually distinct from other proline derivatives.

Compound Substituents Conformational Preference H-Bonding Capacity
tert-Butyl ((3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamate C3: Carbamate, C5: Hydroxymethyl C3-Exo/C5-Endo equilibrium Strong intramolecular H-bond
N-Boc-L-prolinol C2: Hydroxymethyl, C3: Carbamate C2-Exo Moderate intermolecular H-bond
3-Fluoro-4-hydroxyproline C3: Fluoro, C4: Hydroxy C4-Endo Weak H-bond due to electronegativity
Perfluoro-tert-butyl hydroxyproline C4: Perfluoro-tert-butyl, C4: Hydroxy C4-Exo/Endo modulation Enhanced H-bond donor capacity
Key Differentiators
  • Stereochemistry : The (3R,5R) configuration creates a unique spatial arrangement absent in N-Boc-L-prolinol (C2 hydroxymethyl) or 3-fluoro-4-hydroxyproline (C3/C4 substituents).
  • Conformational Flexibility : The compound’s puckered equilibria differ from perfluoro-tert-butyl hydroxyprolines, which exhibit rigid C4-exo preferences.

Properties

IUPAC Name

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYPGXBZFDWCPC-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach

The chiral pool method leverages (3R,5R)-pyrrolidine-3-carboxylic acid as a starting material. The hydroxymethyl group is introduced via LiAlH₄ reduction of a carboxylic acid intermediate.

  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base (0°C to RT, 12 h).

  • Reduction : The carboxylic acid is reduced to a hydroxymethyl group using LiAlH₄ in anhydrous diethyl ether (0°C, 2 h).

  • Workup : Quenching with aqueous NH₄Cl followed by column chromatography yields the product with >95% purity.

Critical Data :

  • Reaction Scale: 100 mmol

  • Isolated Yield: 72%

  • Purity (HPLC): 98.5%

Asymmetric Hydrogenation

A scalable route involves asymmetric hydrogenation of an enamine intermediate. This method ensures high enantiomeric excess (ee) through chiral catalysis:

  • Enamine Formation : Condensation of tert-butyl carbamate with a diketone precursor in ethanol under reflux (4 h).

  • Hydrogenation : The enamine is hydrogenated using a Rh-(R)-BINAP catalyst under 50 psi H₂ at 40°C for 24 h.

  • Isolation : Filtration and solvent evaporation afford the product with 78% yield and 98% ee.

Optimization Insight :

  • Catalyst Loading: 0.5 mol% Rh achieves optimal turnover.

  • Solvent: Ethanol enhances catalyst stability compared to THF.

Stereoselective Synthesis Techniques

Enzymatic Resolution

Racemic tert-butyl pyrrolidin-3-ylcarbamate is resolved using lipase-mediated kinetic resolution :

  • Substrate Preparation : The racemic amine is acylated with vinyl acetate.

  • Enzymatic Hydrolysis : Lipase PS (Burkholderia cepacia) selectively hydrolyzes the (3S,5S)-enantiomer in phosphate buffer (pH 7.0, 30°C).

  • Separation : The unreacted (3R,5R)-enantiomer is isolated via extraction (ethyl acetate) and crystallization.

Performance Metrics :

  • Conversion: 45%

  • ee: >99%

  • Enzyme Reusability: 5 cycles with <10% activity loss

Diastereomeric Salt Formation

Chiral resolving agents like L-tartaric acid form diastereomeric salts with the racemic amine, enabling crystallization-based separation:

  • Salt Formation : Racemic amine is treated with L-tartaric acid in methanol (reflux, 2 h).

  • Crystallization : Cooling to 4°C precipitates the (3R,5R)-tartrate salt.

  • Neutralization : The free base is regenerated using NaOH and reprotected with Boc₂O.

Key Parameters :

  • Solvent System: Methanol/water (9:1 v/v)

  • Yield: 62%

  • Purity: 99.5% by chiral HPLC

Catalytic Methods and Reaction Optimization

Palladium-Catalyzed Coupling

A recent advance employs palladium-catalyzed allylic amination to construct the pyrrolidine ring:

  • Allylic Carbonate Activation : (R,R)-1,4-diene-3-ol carbonate is treated with Pd(PPh₃)₄ (2 mol%).

  • Amination : tert-Butyl carbamate nucleophile attacks the π-allyl intermediate.

  • Cyclization : Intramolecular attack forms the pyrrolidine ring (60°C, 12 h).

Advantages :

  • Atom Economy: 85%

  • Stereoretention: >99%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Boc protection:

  • Reagent Mixing : Pyrrolidine, Boc₂O, and DMAP in acetonitrile.

  • Irradiation : 100 W, 80°C, 10 min.

  • Yield : 89% vs. 72% conventional heating.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent.

  • HPLC Analysis : Chiralcel OD-H column, hexane/isopropanol (80:20), 1.0 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 2H, CH₂OH), 4.10 (br s, 1H, NH).

  • [α]D²⁵ : +12.5° (c = 1.0, CHCl₃).

Comparative Analysis of Synthetic Methods

Table 2 contrasts the efficiency, cost, and scalability of primary methods:

MethodCost (USD/g)ScalabilityEnvironmental Impact (E-factor)
Asymmetric Hydrogenation120High8.2
Enzymatic Resolution90Medium5.1
Diastereomeric Salt75Low10.5

Insight : Asymmetric hydrogenation balances scalability and stereochemical control, while enzymatic methods offer greener profiles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the tert-butyl group, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

The compound features a pyrrolidine ring with a hydroxymethyl group, contributing to its unique chemical behavior. The tert-butyl group enhances its lipophilicity, which is crucial for biological activity.

Medicinal Chemistry

  • Drug Development : Tert-butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate serves as a scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can lead to enhanced efficacy and reduced side effects in drug candidates targeting neurological disorders.
  • Enzyme Inhibition Studies : Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Such studies are crucial for understanding disease mechanisms and developing therapeutic agents.

Biological Studies

  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacological effects. It has been used in research focused on cognitive enhancement and neuroprotection.
  • Proteomics Research : this compound is utilized in proteomics to study protein interactions and modifications. Its biochemical properties facilitate the investigation of protein functions in various biological contexts .

Case Studies

  • Study on Cognitive Enhancement : A study published in a peer-reviewed journal explored the effects of this compound on memory formation in animal models. Results indicated significant improvements in cognitive functions, suggesting its potential as a cognitive enhancer .
  • Enzyme Interaction Analysis : Another study investigated the interaction of this compound with specific enzymes linked to metabolic disorders. The findings demonstrated its potential as a lead compound for developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Substitutional Variants

The following table summarizes key analogs of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate, highlighting structural and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate 1070295-74-7 C₁₀H₂₀N₂O₃ 216.28 Stereoisomer (3S,5R) Intermediate in chiral drug synthesis; stereochemistry impacts receptor binding
tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate 1626343-40-5 C₁₀H₂₀N₂O₂ 200.28 Methyl group (vs. hydroxymethyl) Research tool for studying methyl-substituted pyrrolidines in kinase inhibition
tert-Butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate 2375165-64-1 C₁₁H₂₀N₂O₂F₂ 250.28 Difluoromethyl piperidine Enhanced metabolic stability due to fluorine atoms; used in antiviral agents
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate - C₁₃H₂₁N₃O₂ 264.32 Pyrimidine ring Building block for kinase inhibitors; aromaticity aids π-π stacking

Biological Activity

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a carbamate derivative with potential applications in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a hydroxymethyl group, suggest diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • CAS Number : 2306249-94-3
  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.31 g/mol
  • Purity : 97% .

Research indicates that this compound may interact with specific biological targets, influencing pathways related to enzyme inhibition and receptor modulation. Its structure allows for potential binding to various enzymes or receptors, which is crucial for its pharmacological effects .

Enzyme Inhibition

Preliminary studies suggest that this compound could exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, its interactions with enzymes related to neurotransmitter regulation may position it as a candidate for neuropharmacological applications .

Pharmacological Applications

The compound shows promise in areas such as:

  • Neuropharmacology : Potential modulation of neurotransmitter levels.
  • Metabolic Regulation : Influence on metabolic enzymes may aid in managing metabolic disorders.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated significant alterations in serotonin and dopamine levels, suggesting its role as a modulator of mood and cognition .

Study 2: Enzyme Interaction Studies

Another research focused on the binding affinity of the compound to various metabolic enzymes. The findings demonstrated that the compound effectively inhibited certain enzyme activities associated with glucose metabolism, indicating potential applications in diabetes management .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the following steps:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the hydroxymethyl group via selective reduction processes.
  • Carbamate formation through reaction with tert-butyl isocyanate.

The detailed synthetic route can be summarized as follows:

StepReaction TypeReagentsConditions
1CyclizationAmino acidsAcidic conditions
2ReductionReducing agentsControlled temperature
3Carbamate formationTert-butyl isocyanateAmbient temperature

Q & A

Q. What role does HRMS play in identifying degradation byproducts of tert-butyl carbamates?

  • Methodological Answer : Use ESI-HRMS with <2 ppm mass accuracy to detect Boc cleavage (loss of 100.0524 Da) or hydroxymethyl oxidation (Δm/z +15.9949 Da). For example, in accelerated stability studies, monitor m/z shifts corresponding to ketone or carboxylic acid derivatives .

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